4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound with a complex structure It features a piperidine ring, a pyranone ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interactions with biological targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyranone derivatives, such as:
- 4-((1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- 4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-thione .
Uniqueness
What sets 4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[1-[3-(2-ethoxyphenyl)propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-3-26-20-7-5-4-6-17(20)8-9-21(24)23-12-10-18(11-13-23)28-19-14-16(2)27-22(25)15-19/h4-7,14-15,18H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDZKSLIGPZSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CCC(CC2)OC3=CC(=O)OC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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